3-Nitro-4-(phenylsulfanyl)benzyl 3-(trifluoromethyl)benzenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

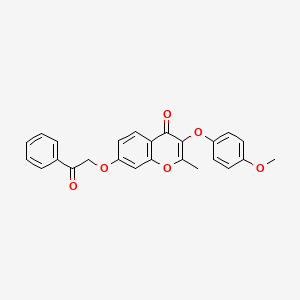

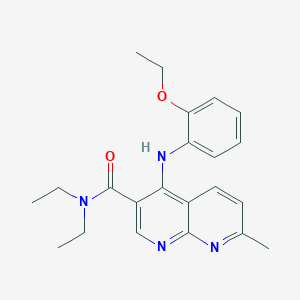

“3-Nitro-4-(phenylsulfanyl)benzyl 3-(trifluoromethyl)benzenecarboxylate” is a chemical compound with several functional groups . It contains a nitro group (-NO2), a phenylsulfanyl group (-SC6H5), a benzyl group (C6H5CH2-), and a trifluoromethyl group (-CF3). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, phenylsulfanyl, benzyl, and trifluoromethyl groups would all contribute to the overall structure .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the nitro group could participate in reduction reactions, while the phenylsulfanyl and benzyl groups could be involved in various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its melting point, boiling point, density, solubility, and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

One-step Synthesis of Diazadihydroacenaphthylene Derivatives A study demonstrated the synthesis of diazadihydroacenaphthylene derivatives starting from 1-benzylamino-1-methylsulfanyl-2-nitroethenes, highlighting the formation of hydroxynitrilium ions and their subsequent reactions. This research provides insights into the synthetic versatility of sulfanyl-nitro compounds in producing complex heterocyclic structures (Soro et al., 2006).

Crystal Structures of Chemical Isomers Another study focused on the preparation and crystal structure determination of two chemical isomers related to 3-nitrobenzotrifluoride. This research is crucial for understanding the physical and chemical properties of such compounds, which can influence their potential applications (Lynch & Mcclenaghan, 2003).

Nucleophilic Aromatic Substitution The preparation of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene through different methods and its further reactions exemplify the potential for nucleophilic aromatic substitution in creating novel compounds with various substituents, showcasing the chemical reactivity and application of nitro and trifluoromethyl groups in aromatic substitution reactions (Ajenjo et al., 2016).

Catalysis and Organic Transformations

Secondary Benzylation Using Metal Triflates Research into secondary benzylation of nucleophiles using metal triflates, including lanthanoid, scandium, and hafnium triflate, emphasizes the role of such compounds in facilitating organic transformations, potentially useful in synthesizing pharmaceuticals and other organic compounds (Noji et al., 2003).

Novel Electrophilic Trifluoromethylating Agents The synthesis and application of novel electrophilic trifluoromethylating agents demonstrate the utility of trifluoromethyl groups in organic synthesis, particularly in the trifluoromethylation of aromatic compounds. This area of research is crucial for developing new methods for introducing trifluoromethyl groups into organic molecules, which is important for pharmaceuticals and agrochemicals (Yang et al., 1998).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(3-nitro-4-phenylsulfanylphenyl)methyl 3-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F3NO4S/c22-21(23,24)16-6-4-5-15(12-16)20(26)29-13-14-9-10-19(18(11-14)25(27)28)30-17-7-2-1-3-8-17/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOENCWQBDJPQJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=C(C=C2)COC(=O)C3=CC(=CC=C3)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenoxyacetamide](/img/structure/B2672176.png)

![4-chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2672182.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2,3,6-trichlorobenzoate](/img/structure/B2672187.png)

![2-Chloro-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one](/img/structure/B2672188.png)

![3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2672189.png)

![3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2672190.png)

![tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)

![Methyl 2-((2-fluorobenzyl)thio)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2672198.png)